molecular formula C8H11NO2 B2556858 4-(1H-pyrrol-1-yl)butanoic acid CAS No. 70686-51-0

4-(1H-pyrrol-1-yl)butanoic acid

Cat. No.: B2556858
CAS No.: 70686-51-0
M. Wt: 153.181
InChI Key: HFOJQSTXILTKIT-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)butanoic acid is a pyrrole alkaloid characterized by a butanoic acid backbone substituted with a 1H-pyrrole ring at the 4-position. It is naturally occurring in plants and fungi, including Lycium chinense (goji berry), Lentinula edodes (shiitake mushroom), and Leccinum scabrum . Its derivatives exhibit bioactivities such as antioxidant, chemopreventive, and enzyme-inducing properties. For example, hydroxyl radical-scavenging (ED50 11.9–16.7 μM) and quinone reductase (QR) induction (CD 2.4 μM) have been reported for its analogs .

Properties

IUPAC Name

4-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOJQSTXILTKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with butanoic acid derivatives under specific conditions. For example, the reaction of pyrrole with butanoyl chloride in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrrole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 4-(1H-pyrrol-1-yl)butanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is used to study the effects of pyrrole derivatives on biological systems. It can be used in the synthesis of bioactive molecules and pharmaceuticals .

Medicine: It can be used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The bioactivity of 4-(1H-pyrrol-1-yl)butanoic acid derivatives depends on substituents at the 2- and 5-positions of the pyrrole ring. Key analogs include:

Compound Name Substituents (Position) Natural Source
4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid Formyl (C-2), methoxymethyl (C-5) Lycium chinense, Irvingia gabonensis
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid Formyl (C-2), hydroxymethyl (C-5) Leccinum scabrum, Lycium chinense
4-[2-formyl-5-(ethoxymethyl)-1H-pyrrol-1-yl]butanoic acid Formyl (C-2), ethoxymethyl (C-5) Lentinula edodes
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid 4-Chlorophenyl (C-3) Synthetic (pharmaceutical intermediate)

Key Observations :

  • Electron-donating groups (e.g., methoxymethyl, ethoxymethyl) enhance lipophilicity and radical-scavenging activity.
  • Hydroxymethyl analogs exhibit reduced activity compared to methoxy/ethoxy derivatives, likely due to lower stability .
  • Synthetic modifications, such as chlorophenyl substitution, introduce steric and electronic effects for targeted drug design .

Bioactivity Comparison

The substituent profile directly impacts pharmacological properties:

Compound Hydroxyl Radical-Scavenging ED50 (μM) QR Induction CD (μM) Cytotoxicity (Cell Lines Tested)
4-[formyl-5-(methoxymethyl)-...] (1) 11.9 2.4 Tested (six human cancer lines)
4-[formyl-5-(hydroxymethyl)-...] (2) 16.7 Not reported Not reported
4-[formyl-5-(ethoxymethyl)-...] (3) Not reported Not reported Active in cytotoxicity assays
Synthetic analogs (e.g., Schiff bases) Not applicable Not applicable MIC: 3.12–50 µg/mL (antitubercular)

Key Findings :

  • Methoxymethyl substitution (Compound 1) shows the strongest hydroxyl radical-scavenging and QR induction, making it a lead candidate for cancer chemoprevention .
  • Ethoxymethyl analogs (Compound 3) may exhibit improved cell permeability due to increased lipophilicity, enhancing cytotoxicity .

Natural Distribution and Ecological Roles

  • Lycium spp. : Higher concentrations of hydroxymethyl derivatives in L. chinense suggest species-specific biosynthesis pathways .
  • Lentinula edodes : Ethoxymethyl derivatives are unique to this mushroom, possibly contributing to its antioxidant defense mechanisms .
  • Leccinum scabrum : Pyrrole alkaloids in this fungus may play roles in α-glucosidase inhibition, relevant for hypoglycemic applications .

Biological Activity

4-(1H-pyrrol-1-yl)butanoic acid is a pyrrole derivative that has garnered attention for its potential biological activities, including applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound this compound features a pyrrole ring attached to a butanoic acid moiety, which contributes to its unique chemical properties and biological activities. Its molecular formula is C8H11NO2C_8H_{11}NO_2.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as proteins and nucleic acids. This interaction can lead to alterations in cellular processes, including apoptosis, inflammation, and metabolic pathways. The compound's pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—can vary based on factors like the route of administration and individual metabolic differences.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. For instance, studies have shown that pyrrole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and cytochrome C release. In particular, compounds similar to this compound have been evaluated for their effects on prostate cancer cells, demonstrating potential as therapeutic agents .

Hepatoprotective Effects

A specific derivative of this compound has been identified for its hepatoprotective effects against chemical-induced liver damage. It was found to significantly inhibit the release of glutamic pyruvic transaminase (GPT) in rat primary hepatocytes exposed to carbon tetrachloride (CCl₄), indicating its potential use in protecting liver function .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in various cell models, suggesting its potential as a candidate for treating inflammatory diseases .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyFocusKey Findings
Su et al. (2020)Anticancer ActivityInduced apoptosis in LNCaP prostate cancer cells through caspase activation .
Zhang et al. (2020)HepatoprotectionInhibited GPT release in hepatocytes exposed to CCl₄ .
Liu et al. (2020)Anti-inflammatory EffectsSuppressed IL-6 signaling pathways in RAW264.7 cells .

Applications in Medicine and Industry

The compound's ability to modulate biological pathways makes it a valuable candidate in drug development. Its applications extend beyond medicinal chemistry into industrial uses where it can be utilized in the synthesis of specialty chemicals and materials.

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